molecular formula C6H8O5S B13353024 5-Methoxy-5-oxopenta-1,3-diene-1-sulfonic acid

5-Methoxy-5-oxopenta-1,3-diene-1-sulfonic acid

Cat. No.: B13353024
M. Wt: 192.19 g/mol
InChI Key: ANBNQUKNKHTHRL-ZUVMSYQZSA-N
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Description

5-Methoxy-5-oxopenta-1,3-diene-1-sulfonic acid is a chemical compound characterized by its unique structure, which includes a methoxy group, a ketone, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-5-oxopenta-1,3-diene-1-sulfonic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of methoxy-substituted precursors and sulfonation reactions. The reaction conditions often include the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-5-oxopenta-1,3-diene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Methoxy-5-oxopenta-1,3-diene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-5-oxopenta-1,3-diene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and ketone groups can undergo various chemical transformations. These interactions and transformations contribute to the compound’s biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-5-oxopentanoic acid: This compound shares the methoxy and ketone groups but lacks the sulfonic acid group.

    5-Methoxy-3-methyl-5-oxopentanoic acid: Similar in structure but with a methyl group instead of a diene.

Uniqueness

5-Methoxy-5-oxopenta-1,3-diene-1-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H8O5S

Molecular Weight

192.19 g/mol

IUPAC Name

(1E,3E)-5-methoxy-5-oxopenta-1,3-diene-1-sulfonic acid

InChI

InChI=1S/C6H8O5S/c1-11-6(7)4-2-3-5-12(8,9)10/h2-5H,1H3,(H,8,9,10)/b4-2+,5-3+

InChI Key

ANBNQUKNKHTHRL-ZUVMSYQZSA-N

Isomeric SMILES

COC(=O)/C=C/C=C/S(=O)(=O)O

Canonical SMILES

COC(=O)C=CC=CS(=O)(=O)O

Origin of Product

United States

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